Cas no 1263181-23-2 (tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate)

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate structure
1263181-23-2 structure
商品名:tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
CAS番号:1263181-23-2
MF:C13H22F2N2O2
メガワット:276.32
CID:5272051
PubChem ID:135396416

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
    • tert-Butyl4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
    • F89959
    • MFCD18791335
    • 1263181-23-2
    • tert-butyl 4,4-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate
    • tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
    • インチ: 1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)5-4-6-16-7-12/h16H,4-9H2,1-3H3
    • InChIKey: HXFBKAQBNNKCKR-UHFFFAOYSA-N
    • ほほえんだ: FC1(CN(C(=O)OC(C)(C)C)CC21CNCCC2)F

計算された属性

  • せいみつぶんしりょう: 276.16493427g/mol
  • どういたいしつりょう: 276.16493427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6
  • 疎水性パラメータ計算基準値(XlogP): 1.7

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00790321-250mg
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
250mg
¥10598.0 2023-04-03
eNovation Chemicals LLC
Y1317314-500MG
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
500mg
$1605 2025-02-19
eNovation Chemicals LLC
Y1317314-1G
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
1g
$2405 2024-07-21
eNovation Chemicals LLC
Y1317314-5G
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
5g
$6285 2023-09-03
1PlusChem
1P0204LS-100mg
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 95%
100mg
$575.00 2024-07-09
1PlusChem
1P0204LS-500mg
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 95%
500mg
$1533.00 2024-07-09
1PlusChem
1P0204LS-5g
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 95.00%
5g
$5995.00 2023-12-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2927-500mg
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
500mg
¥8540.0 2024-04-25
Aaron
AR0204U4-250mg
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 97%
250mg
$887.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2927-1G
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
1263181-23-2 95%
1g
¥ 12,804.00 2023-04-07

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate 関連文献

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylateに関する追加情報

Research Brief on tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1263181-23-2)

In recent years, the compound tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1263181-23-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique diazaspiro[4.5]decane scaffold and difluorinated moiety, has emerged as a promising intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable for drug discovery programs targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate in the development of novel kinase inhibitors. The researchers demonstrated that this compound serves as a versatile building block for the construction of highly selective inhibitors of protein kinases involved in cancer progression. The difluorinated spirocyclic core was found to enhance both the metabolic stability and blood-brain barrier permeability of the resulting drug candidates, addressing two critical challenges in CNS-targeted therapeutics.

Further investigations into the pharmacological potential of this compound were reported in a recent ACS Medicinal Chemistry Letters publication. The study focused on its application in the design of sigma-1 receptor modulators for neuropathic pain management. Structural-activity relationship (SAR) analyses revealed that modifications at the carboxylate position of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate could significantly influence receptor binding affinity and selectivity. These findings open new avenues for developing non-opioid analgesics with improved safety profiles.

From a synthetic chemistry perspective, several innovative approaches to the scalable production of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate have been developed. A 2022 Organic Process Research & Development paper described a continuous flow chemistry method that achieves higher yields (82%) compared to traditional batch processes (65-70%), while reducing the environmental impact through solvent minimization. This advancement is particularly significant given the growing demand for this intermediate in pharmaceutical manufacturing.

The compound's mechanism of action in various biological systems continues to be an active area of investigation. Recent proteomics studies have identified potential off-target interactions with metabolic enzymes, suggesting the need for careful evaluation in drug development programs. However, these interactions may also present opportunities for repurposing derivatives of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate in metabolic disorder treatments.

Looking forward, the pharmaceutical industry is showing increasing interest in this compound, with several patent applications filed in 2023 covering novel derivatives and their therapeutic applications. The unique combination of structural rigidity (from the spirocyclic core) and flexibility (from the difluorinated moiety) makes tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate a particularly valuable scaffold for addressing the challenges of modern drug discovery, including the need for molecules with improved physicochemical properties and target specificity.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1263181-23-2)tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
A1047835
清らかである:99%
はかる:250mg
価格 ($):698.0